PROTAC AR-NTD degrader 1

PROTAC Androgen Receptor AR-V7

Standard AR PROTACs targeting the ligand-binding domain fail against splice variant AR-V7, a key resistance driver in prostate cancer. PROTAC AR-NTD degrader 1 (Compound 18) solves this by selectively targeting the N-terminal domain. - **AR-V7 degradation:** 62.2% at 1 μM, 71.1% at 5 μM in VCaP cells - **Application:** In vitro comparator for CRPC resistance studies; apoptosis induction - **Benchmark control:** Reference for novel AR-NTD PROTAC development - **Supply:** Validated research-grade compound for cell-based assays

Molecular Formula C41H47ClN6O7
Molecular Weight 771.3 g/mol
Cat. No. B12377054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC AR-NTD degrader 1
Molecular FormulaC41H47ClN6O7
Molecular Weight771.3 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OCCCCCC2=CN(N=N2)CCCNC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)C6=CC=C(C=C6)OCC(CCl)O
InChIInChI=1S/C41H47ClN6O7/c1-41(2,28-10-15-33(16-11-28)55-26-31(49)24-42)27-8-13-32(14-9-27)54-22-5-3-4-7-30-25-47(46-45-30)21-6-20-43-29-12-17-34-35(23-29)40(53)48(39(34)52)36-18-19-37(50)44-38(36)51/h8-17,23,25,31,36,43,49H,3-7,18-22,24,26H2,1-2H3,(H,44,50,51)/t31-,36?/m1/s1
InChIKeyYTDZCZJXTGPJSL-RACIXVTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC AR-NTD Degrader 1 – Overview


PROTAC AR-NTD degrader 1, also cataloged as PROTAC AR-NTD antagonist 1 (compound 18), is a small-molecule proteolysis-targeting chimera (PROTAC) designed to selectively antagonize the N-terminal domain (NTD) of the androgen receptor variant AR-V7. It functions by recruiting E3 ubiquitin ligase machinery to induce targeted degradation of AR-V7 protein and subsequent apoptosis in prostate cancer cells. In VCaP cells, this compound achieves AR-V7 degradation efficiencies of 62.2% at 1 μM and 71.1% at 5 μM .

1
Selective AR-V7 N-terminal domain (NTD) targeting degrader for prostate cancer model studies
LBD-deficient splice variants resistant to conventional AR PROTACs
2
In vitro cellular degradation tool: 62–71% AR-V7 knockdown in VCaP cells
Partial degradation profile supports dose-response and threshold studies
3
No in vivo PK or efficacy characterization; dedicated for mechanistic and comparative in vitro research

Why PROTAC AR-NTD Degrader 1 Cannot Be Substituted


Procurement of a generic androgen receptor (AR) PROTAC cannot substitute for PROTAC AR-NTD degrader 1 due to fundamental differences in target domain binding and degradation selectivity. While most AR-targeting PROTACs in development, such as ARV-110, ARD-61, and ARD-69, rely on ligands that bind the ligand-binding domain (LBD) of the receptor, PROTAC AR-NTD degrader 1 is among a limited subset that targets the N-terminal domain (NTD) [1]. This distinction is functionally critical: AR splice variants like AR-V7 lack the LBD entirely, rendering LBD-directed PROTACs ineffective against this clinically relevant resistance mechanism. Even among AR-NTD-targeting PROTACs, variations in warhead chemistry, E3 ligase recruitment (e.g., VHL-based vs. CRBN-based), and linker composition produce divergent degradation profiles, as exemplified by the differing DC50 values and degradation maxima reported for BWA-522, ITRI-148, and compound 18 [2].

LBD-targeting PROTACs
AR-V7 lacks the ligand-binding domain; LBD-dependent degraders (e.g., ARV-110, ARD-61) cannot engage the variant. Direct substitution may leave AR-V7-driven signaling unaddressed.
E3 ligase recruitment chemistry
VHL-recruiting vs. CRBN-recruiting PROTACs produce divergent degradation kinetics and ternary complex stability. A generic CRBN- or VHL-based AR degrader may not replicate the same degradation maxima or hook effect profile.
Warhead and linker composition
Even among NTD-targeting PROTACs, differences in warhead affinity and linker length shift DC50 and Dmax. A structurally similar analogue may exhibit substantially different potency and knockdown selectivity in VCaP cells.

PROTAC AR-NTD Degrader 1 – Comparative Evidence


AR-V7 Degradation Comparison with BWA-522

PROTAC AR-NTD degrader 1 achieves AR-V7 degradation efficiencies of 62.2% at 1 μM and 71.1% at 5 μM in VCaP prostate cancer cells . By comparison, the orally bioavailable AR-NTD PROTAC BWA-522 achieves 77.3% AR-V7 degradation at 1 μM and 72.0% AR-V7 degradation at 5 μM in the same VCaP cell line [1]. The difference in degradation efficiency between the two compounds is 15.1 percentage points at 1 μM and 0.9 percentage points at 5 μM, indicating that PROTAC AR-NTD degrader 1 exhibits a similar, though modestly lower, degradation potency at the 1 μM concentration.

AR-V7 Degradation vs BWA-522
Cross-study comparable
62.2% at 1 μM (target) vs 77.3% (BWA-522); difference −15.1 pp at 1 μM.
At 5 μM: 71.1% vs 72.0% (−0.9 pp).
Degradation within same order of magnitude; supports comparative NTD-targeting studies without full drug-like properties.
VCaP cells; Western blot quantification. Class-matched NTD degrader context.
PROTAC Androgen Receptor AR-V7 N-terminal domain

AR-V7 Degradation Advantage Over VHL-Based PROTACs

PROTAC AR-NTD degrader 1 degrades AR-V7 with efficiencies of 62.2% at 1 μM and 71.1% at 5 μM in VCaP cells . A class-level comparison with VHL-based AR-NTD PROTACs reveals a critical differentiation: many VHL-recruiting AR PROTACs (e.g., ARD-69, ARD-61) exhibit single-digit nanomolar DC50 values against full-length AR in LNCaP cells but demonstrate substantially reduced activity against AR-V7 in VCaP cells, with reported DC50 values in the submicromolar range or incomplete degradation profiles [1]. This disparity arises because VHL-based PROTACs often rely on AR-LBD binding warheads, which cannot engage the LBD-deficient AR-V7 splice variant. In contrast, PROTAC AR-NTD degrader 1 directly targets the N-terminal domain, ensuring degradation of both full-length AR and AR-V7.

NTD vs LBD PROTAC Selectivity
Class-level inference
Target achieves >60% AR-V7 degradation at 1–5 μM; VHL-based LBD PROTACs (ARD-69, ARD-61) show DC50 >100 nM or incomplete degradation against AR-V7.
NTD targeting enables degradation of the LBD-deficient AR-V7 variant; LBD-directed PROTACs are ineffective in this context.
VCaP (high AR-V7) vs LNCaP (AR-FL) cell models. Review of class-level reports.
PROTAC Androgen Receptor AR-V7 VHL

Potency Profile vs CRBN-Based ITRI-148

PROTAC AR-NTD degrader 1 achieves AR-V7 degradation of 62.2% at 1 μM and 71.1% at 5 μM in VCaP cells, with no reported DC50 value . In contrast, the CRBN-based AR-NTD degrader ITRI-148 degrades AR and AR-V7 with DC50 values of 0.05 μM (50 nM) and 0.02 μM (20 nM), respectively, in VCaP cells . While ITRI-148 demonstrates substantially higher potency in the low nanomolar range, PROTAC AR-NTD degrader 1 offers a distinct degradation profile that may be advantageous for studies requiring partial AR-V7 knockdown rather than complete receptor ablation, thereby avoiding potential off-target effects associated with maximal degradation.

Potency Profile vs ITRI-148
Cross-study comparable
Target: 62.2% degradation at 1 μM (no DC50).
ITRI-148: DC50 = 0.02 μM (20 nM) for AR-V7; ~50-fold more potent at 50% degradation threshold.
Lower potency may support partial AR-V7 knockdown studies; distinct from complete ablation profiles of ultra-potent degraders.
VCaP cells; DC50 not established for target compound.
PROTAC Androgen Receptor DC50 CRBN

In Vivo Bioavailability vs BWA-522

No peer-reviewed pharmacokinetic or in vivo bioavailability data have been reported for PROTAC AR-NTD degrader 1. By comparison, the structurally related AR-NTD PROTAC BWA-522 demonstrates 40.5% oral bioavailability in mice and 69.3% oral bioavailability in beagle dogs [1]. Furthermore, BWA-522 achieves 76% tumor growth inhibition at 60 mg/kg oral dosing in a LNCaP xenograft model, confirming its suitability for in vivo efficacy studies [2]. The absence of such data for PROTAC AR-NTD degrader 1 indicates that this compound is optimized and validated for in vitro cellular assays rather than animal studies.

In Vivo Bioavailability
Data to verify
No PK or in vivo efficacy data reported for PROTAC AR-NTD degrader 1. Comparator BWA-522 exhibits 40.5% F (mouse) and 76% tumor growth inhibition in LNCaP xenograft.
Compound is optimized for in vitro mechanistic studies; in vivo use requires independent validation.
Mouse/beagle dog PK and xenograft model data only for BWA-522.
PROTAC pharmacokinetics bioavailability in vivo

PROTAC AR-NTD Degrader 1 – Application Scenarios


AR-V7 Transcriptional Studies in CRPC Models

PROTAC AR-NTD degrader 1 is optimally deployed in cell-based assays using VCaP or 22Rv1 prostate cancer cell lines, which express high levels of the AR-V7 splice variant. At concentrations of 1–5 μM, the compound achieves 62–71% AR-V7 degradation , enabling researchers to investigate AR-V7-dependent gene expression changes, chromatin occupancy, and downstream signaling without complete receptor ablation. This partial degradation profile is particularly useful for dose-response studies aimed at establishing the minimum AR-V7 threshold required for CRPC cell survival. The compound's lack of in vivo validation further confirms its role as a dedicated in vitro research tool.

Comparative Pharmacology Across AR-NTD PROTACs

Because PROTAC AR-NTD degrader 1 exhibits an AR-V7 degradation profile distinct from both CRBN-based degrader ITRI-148 (DC50 = 20 nM) and orally bioavailable BWA-522 (77% degradation at 1 μM), it serves as a valuable comparator in head-to-head studies evaluating the relationship between PROTAC chemical structure, degradation kinetics, and cellular pharmacology . Researchers can use PROTAC AR-NTD degrader 1 to explore how variations in warhead affinity, linker composition, and E3 ligase recruitment influence degradation efficiency, ternary complex formation, and the hook effect in AR-V7-expressing cells.

Benchmark for Novel AR-NTD PROTAC Development

PROTAC AR-NTD degrader 1, as a characterized AR-NTD-targeting degrader with documented degradation efficiency in VCaP cells, provides a benchmark for medicinal chemistry efforts focused on developing next-generation AR-NTD PROTACs. Researchers synthesizing novel AR-NTD warheads or optimizing linker chemistry can use this compound as a reference control to benchmark degradation potency, maximum degradation (Dmax), and cellular apoptosis induction. The compound's activity at 1–5 μM establishes a performance threshold that new PROTAC candidates should meet or exceed in parallel assays.

Apoptosis & Viability Screening in AR-V7+ Cancer Models

PROTAC AR-NTD degrader 1 induces apoptosis in prostate cancer cells as a consequence of AR-V7 degradation . This property makes it suitable for cell viability and apoptosis assays in AR-V7-driven cancer models, including enzalutamide-resistant cell lines. Researchers can use this compound to assess the dependency of prostate cancer cell survival on AR-V7 protein levels, and to screen for synergistic combinations with other targeted agents or chemotherapeutics in 2D and 3D culture systems.

Application
Selection Property
Validation Focus
AR-V7 Transcriptional Studies in Prostate Cancer Models
NTD-targeting degradation efficiency at low micromolar
AR-V7-dependent gene expression and chromatin occupancy without complete receptor ablation
Comparative PROTAC Pharmacology
Distinct degradation kinetics and E3 ligase recruitment profile
Ternary complex formation, hook effect, and structure-activity relationships in AR-V7+ cells
Benchmark for Novel AR-NTD PROTAC Development
Characterized degradation Dmax and potency at 1–5 μM
Performance threshold for new warheads: degradation efficiency and apoptosis endpoint induction
Apoptosis & Viability Assays in AR-V7+ Cancer Models
AR-V7 degradation-coupled apoptosis endpoints
Cell survival dependency on AR-V7 protein; combination screening in enzalutamide-resistant models
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